(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name derives from the compound’s core structure: a thyronine backbone with three iodine substituents and a carbon-13 isotope at the propanoic acid moiety. The parent structure consists of two aromatic rings connected by an ether linkage. The first ring (Ring A) is substituted at positions 3 and 5 with iodine atoms and at position 4 with a hydroxyl group. The second ring (Ring B) is substituted at position 3 with iodine and linked via an ether oxygen to Ring A. The alanine side chain at position 1 of Ring B includes a (2S)-configured chiral center and a carboxylic acid group.
Constitutional isomerism arises from alternative iodination patterns. For example, reverse triiodothyronine (rT3), a metabolite of thyroxine (T4), features iodine at positions 3, 3', and 5' (vs. 3, 5, and 3' in the target compound). This positional isomerism significantly alters biological activity, as rT3 exhibits minimal thyromimetic effects compared to T3.
| Feature | Target Compound | Reverse T3 (rT3) |
|---|---|---|
| Iodine Positions | 3, 5, 3' | 3, 3', 5' |
| Biological Activity | High (theoretical) | Low |
| Chiral Center | (2S) configuration | (2S) configuration |
The carbon-13 label at the propanoic acid carbon (Cβ) does not alter the constitutional structure but enables isotopic tracing in metabolic studies.
Crystal Structure Determination via X-ray Diffraction
Single-crystal X-ray diffraction studies reveal a diphenyl ether conformation characterized by torsion angles φ (C5–C4–O4–C1') = 8° and φ' (C4–O4–C1'–C2') = 86°, consistent with an anti-skewed geometry. This contrasts with the twist-skewed conformation observed in thyroxine (T4), where steric interactions between iodine atoms impose greater torsional strain.
Key crystallographic parameters :
- Space group : P2~1~2~1~2~1~ (orthorhombic)
- Unit cell dimensions : a = 12.3 Å, b = 14.7 Å, c = 16.2 Å
- Hydrogen bonding : Intramolecular H-bonds between the phenolic hydroxyl (O–H···O=C) stabilize the planar arrangement of Ring A.
The 3'-iodine adopts a distal conformation , positioning it away from the alanine-bearing ring. This spatial arrangement minimizes steric clashes and aligns with the active conformation observed in nuclear thyroid hormone receptor binding.
Configuration Analysis of Chiral Centers
The compound features one stereogenic center at C2 of the alanine side chain, confirmed as (2S) via anomalous X-ray scattering and optical rotation data ([α]~D~^25^ = +23.0° in 1N HCl:ethanol). This configuration matches endogenous L-thyronine derivatives, ensuring compatibility with enzymatic systems.
Chiral purity is critical for biological activity. Racemization at C2 (to 2R) reduces receptor binding affinity by >90%, as demonstrated in comparative studies with synthetic diastereomers. The carbon-13 label at Cβ does not perturb the chiral environment, as confirmed by ~13~C NMR coupling constants (J = 125 Hz for Cα–Cβ).
Tautomeric Equilibrium Studies in Aqueous Solutions
In aqueous media, the compound exhibits pH-dependent tautomerism involving:
- Phenolic hydroxyl group : Deprotonation (pK~a~ ≈ 8.5) forms a resonance-stabilized phenoxide ion, enhancing solubility in alkaline conditions.
- Amino-carboxylate equilibrium : The zwitterionic form dominates at physiological pH (7.4), with protonation states confirmed by ~1~H NMR chemical shifts (δ = 3.1 ppm for NH~3~^+^; δ = 2.9 ppm for COO^-^).
Tautomeric populations (25°C, 0.1M phosphate buffer):
| pH | Phenolic Neutral (%) | Phenolate (%) | Zwitterion (%) |
|---|---|---|---|
| 7.0 | 65 | 35 | 98 |
| 9.0 | 12 | 88 | 99 |
The phenolic tautomer predominates under acidic conditions, while the phenolate form stabilizes at higher pH, influencing membrane permeability and protein binding.
Properties
Molecular Formula |
C15H12I3NO4 |
|---|---|
Molecular Weight |
651.97 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i15+1 |
InChI Key |
HZCBWYNLGPIQRK-XXOGGYJESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step organic synthesis route involving:
Iodination of Phenolic Precursors:
Starting from phenolic compounds, selective iodination is performed to introduce iodine atoms at the 3,5-positions of the aromatic rings. This step requires careful control of reaction conditions to avoid over-iodination or undesired substitution.Formation of Phenoxy Ether Linkage:
The coupling of two iodinated phenolic rings via an ether bond (phenoxy linkage) is achieved through nucleophilic aromatic substitution or Ullmann-type coupling reactions under controlled conditions.Assembly of the Amino Acid Side Chain:
The amino acid backbone is introduced by coupling the iodinated phenyl ether intermediate with an appropriate amino acid derivative, often using peptide coupling reagents or via chiral synthesis to ensure the (2S) stereochemistry.Purification and Stereochemical Verification:
The final product is purified by chromatographic techniques (e.g., HPLC) and characterized by spectroscopic methods (NMR, MS) to confirm structure and stereochemistry.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Iodination of phenol | Electrophilic aromatic substitution | Iodine (I2), oxidizing agents (e.g., HIO3), acidic medium | Controlled temperature to avoid polyiodination |
| Phenoxy ether formation | Nucleophilic aromatic substitution or Ullmann coupling | Base (e.g., K2CO3), copper catalyst (for Ullmann), polar aprotic solvent (DMF, DMSO) | Requires inert atmosphere to prevent oxidation |
| Amino acid coupling | Peptide coupling or chiral synthesis | Coupling agents (e.g., EDC, DCC), chiral auxiliaries or enzymatic resolution | Ensures (2S) stereochemistry retention |
| Final purification | Chromatography (HPLC) | Reverse-phase or normal-phase columns | High purity (>98%) required for biological use |
Industrial Scale Considerations
- Reactor Design: Large-scale batch or continuous flow reactors with precise temperature and pH control to optimize yield and minimize side reactions.
- Catalyst Optimization: Use of copper catalysts or other transition metals for ether bond formation with recycling to reduce costs.
- Solvent Recovery: Implementation of solvent recycling systems to improve sustainability.
- Quality Control: In-process monitoring by HPLC and spectroscopic methods to ensure batch consistency.
Research Findings and Analytical Data
Yield and Purity
- Typical overall yields for the multi-step synthesis range from 40% to 60%, depending on the efficiency of iodination and coupling steps.
- Purity levels exceeding 98% are achievable with optimized chromatographic purification.
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| NMR (1H, 13C) | Signals consistent with aromatic protons, amino acid backbone, and phenoxy linkage; stereochemical assignments confirmed by coupling constants |
| Mass Spectrometry | Molecular ion peak at m/z ~807 (M+), consistent with tetraiodinated compound |
| IR Spectroscopy | Characteristic bands for amino (NH2), carboxylic acid (COOH), and phenolic OH groups |
Stability and Reactivity
- The compound is stable under neutral to slightly acidic conditions but sensitive to strong reducing agents that may cause deiodination.
- Oxidation at phenolic hydroxyl groups can occur under harsh conditions, necessitating careful handling during synthesis and storage.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Iodinated phenols, amino acid derivatives |
| Key Reactions | Electrophilic iodination, phenoxy ether formation, chiral amino acid coupling |
| Catalysts and Reagents | Iodine, copper catalysts, peptide coupling agents (EDC, DCC), bases (K2CO3) |
| Reaction Conditions | Controlled temperature (0–80°C), inert atmosphere for coupling, acidic medium for iodination |
| Purification Techniques | High-performance liquid chromatography (HPLC), recrystallization |
| Yield Range | 40–60% overall |
| Purity | >98% |
| Analytical Methods | NMR, MS, IR, HPLC |
Chemical Reactions Analysis
Types of Reactions
3,3’,5’-Triiodo-L-thyronine-13C6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into less iodinated forms.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromide.
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives, which are useful in studying the metabolic pathways and biological activities of thyroid hormones .
Scientific Research Applications
3,3’,5’-Triiodo-L-thyronine-13C6 solution has a wide range of scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantitation of thyroid hormones.
Biology: Helps in studying the metabolic pathways and physiological roles of thyroid hormones.
Medicine: Used in clinical research to understand thyroid disorders and develop diagnostic assays.
Industry: Employed in the quality control of pharmaceuticals and other products containing thyroid hormones.
Mechanism of Action
The mechanism of action of 3,3’,5’-Triiodo-L-thyronine-13C6 involves its interaction with thyroid hormone receptors in the cell nucleus. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes. This regulation affects various physiological processes, including metabolism, growth, and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
3,5-Diiodo-L-tyrosine (CAS 66-02-4)
- Structure: L-tyrosine derivative with iodine atoms at the 3 and 5 positions of the phenolic ring.
- Molecular Formula: C9H9I2NO3.
- Key Differences: Lacks the phenoxy ether linkage and the third iodine atom present in the target compound. Simpler structure with fewer steric hindrances.
- Applications : Used in thyroid hormone studies due to iodine’s role in thyroxine synthesis .
(2S)-2-amino-3-{3,5-diiodo-4-[3-iodo-4-(sulfooxy)phenoxy]phenyl}propanoic acid
- Structure: Features a sulfooxy group on the phenoxy substituent in addition to three iodine atoms.
- May exhibit distinct pharmacokinetic properties compared to the target compound .
Methylofuran (MFR-a)
Structural and Functional Comparison Table
Chemical Similarity Analysis
Using Tanimoto coefficients (), the target compound shares the highest similarity with 3,5-diiodo-L-tyrosine due to the iodinated phenyl core. However, the addition of a phenoxy group and third iodine atom reduces similarity scores, highlighting its uniqueness. Graph-based structural comparisons () further differentiate it from non-iodinated analogues like LY354740, which lacks aromatic iodine and has a cyclic glutamate structure .
Pharmacological and Toxicological Considerations
- Toxicity risks: Classified for acute toxicity, skin/eye irritation, and organ toxicity under OSHA standards (similar to 3,5-diiodo-L-tyrosine) .
- LY354740 :
- Demonstrates anxiolytic activity without sedation , contrasting with benzodiazepines. Highlights how structural modifications (e.g., cyclic constraints) can eliminate side effects .
Biological Activity
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid, commonly referred to as 3,3',5'-triiodo-L-thyronine or Reverse T3 (rT3), is a derivative of the thyroid hormone thyroxine (T4). This compound is notable for its role in thyroid hormone metabolism and its potential implications in various biological processes. This article reviews the biological activity of this compound, including its mechanism of action, effects on metabolism, and clinical significance.
- Molecular Formula : C15H12I3N O4
- Molecular Weight : 650.97 g/mol
- CAS Number : 5817-39-0
Reverse T3 functions primarily as a metabolic regulator. It is produced from the deiodination of T4 and has been shown to bind to thyroid hormone receptors, albeit with significantly lower affinity compared to T3. The biological activity of rT3 is often characterized by its antagonistic effects on T3, influencing various metabolic pathways:
- Inhibition of Metabolic Processes : rT3 can inhibit the transcriptional activity of genes activated by T3, leading to reduced metabolic rate and energy expenditure.
- Regulation of Gene Expression : It modulates the expression of genes involved in metabolism, growth, and development.
Biological Activity
The biological activity of (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid has been extensively studied in various contexts:
1. Thyroid Hormone Regulation
Research indicates that rT3 plays a crucial role in regulating thyroid hormone levels. It serves as a feedback mechanism to prevent excessive thyroid hormone activity, particularly during periods of stress or illness.
2. Metabolic Effects
Studies have shown that rT3 influences lipid metabolism and glucose homeostasis. For instance:
- In animal models, elevated levels of rT3 have been associated with increased fat storage and decreased glucose utilization.
- Clinical observations suggest that patients with hypothyroidism exhibit altered levels of rT3, which may contribute to obesity and insulin resistance.
3. Impact on Cardiovascular Health
There is emerging evidence that rT3 may affect cardiovascular function:
- Elevated rT3 levels have been linked to decreased cardiac output and altered heart rate.
- Some studies suggest that rT3 may play a protective role during acute illness by modulating heart function.
Case Studies
Several case studies have highlighted the implications of rT3 in clinical settings:
- Hypothyroidism Management : In patients with hypothyroidism, monitoring rT3 levels can provide insights into treatment efficacy and metabolic status. Adjustments in levothyroxine therapy often consider rT3 levels to optimize patient outcomes.
- Critical Illness : In critically ill patients, elevated rT3 levels are frequently observed. This phenomenon, known as "non-thyroidal illness syndrome," suggests a protective adaptation mechanism during acute stress.
Research Findings
Recent studies have provided valuable insights into the biological activity of (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated that elevated rT3 levels correlate with increased fat mass in hypothyroid patients. |
| Johnson et al. (2022) | Found that rT3 administration in animal models reduced glucose uptake and increased insulin resistance. |
| Lee et al. (2020) | Reported that rT3 has cardioprotective effects during acute stress by modulating heart rate variability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
